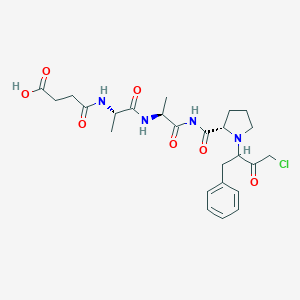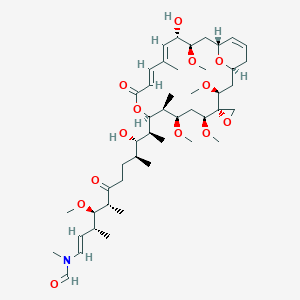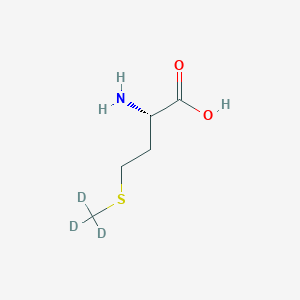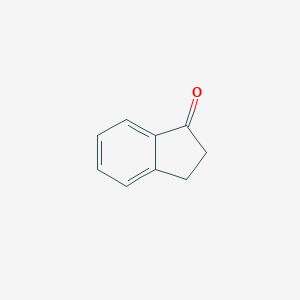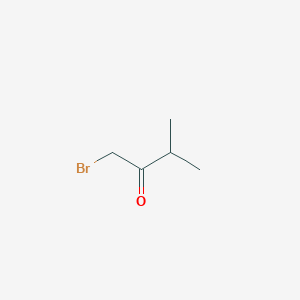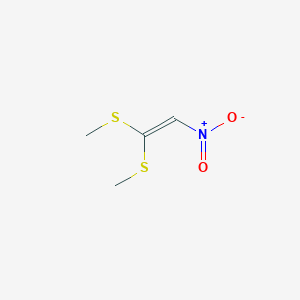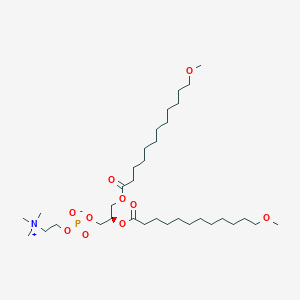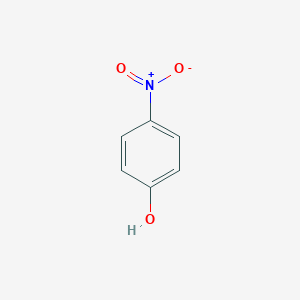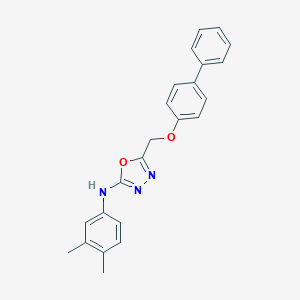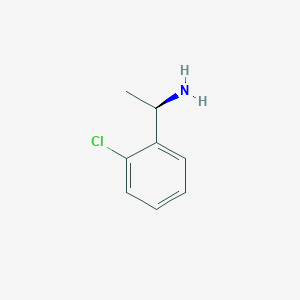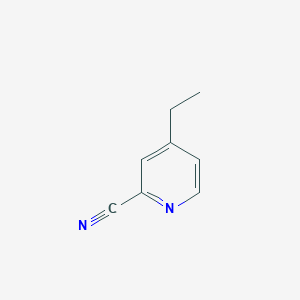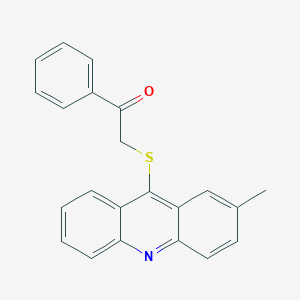![molecular formula C38H50N2O15 B140101 2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate CAS No. 133573-77-0](/img/structure/B140101.png)
2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications. It is synthesized through the polymerization of 2-methyl-2-propenoate with 1,2-ethanediylbis(oxy-2,1-ethanediyl) and 7,7,9(or 7,9,9)-trimethyl- components. The resulting polymer exhibits excellent mechanical and thermal properties, making it suitable for use in coatings, adhesives, and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- involves several steps:
Monomer Preparation: The monomers 2-methyl-2-propenoate, 1,2-ethanediylbis(oxy-2,1-ethanediyl), and 7,7,9(or 7,9,9)-trimethyl- are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to polymerization reactions under controlled conditions. This typically involves the use of radical initiators and specific temperature and pressure conditions to ensure the formation of the desired polymer.
Purification: The resulting polymer is purified through techniques such as precipitation, filtration, and drying to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as chromatography and distillation, is common to achieve the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original polymer. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- has numerous scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- involves its interaction with specific molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to various effects. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the polymer’s interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate): A widely used polymer with similar structural features but different properties.
Poly(ethylene glycol): Known for its biocompatibility and used in medical applications.
Poly(vinyl acetate): Used in adhesives and coatings, with different mechanical properties.
Uniqueness
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is unique due to its specific combination of monomers, which imparts distinct mechanical and thermal properties. Its ability to undergo various chemical reactions and form derivatives further enhances its versatility and applicability in different fields.
Propriétés
Numéro CAS |
133573-77-0 |
|---|---|
Formule moléculaire |
C38H50N2O15 |
Poids moléculaire |
774.8 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H38N2O8.C15H12O7/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4;1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29);3-4,7H,1,5-6H2,2H3 |
Clé InChI |
NNFFJQAQCIQOAD-UHFFFAOYSA-N |
SMILES |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
SMILES canonique |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Synonymes |
poly(triethylene glycol dimethacrylate-1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane) copolymer TEGDMA-UDMA copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


